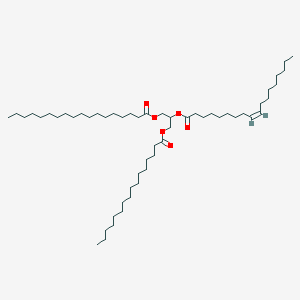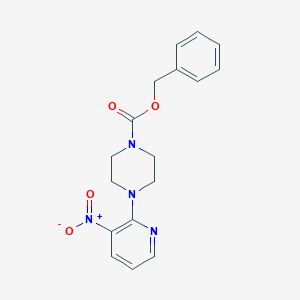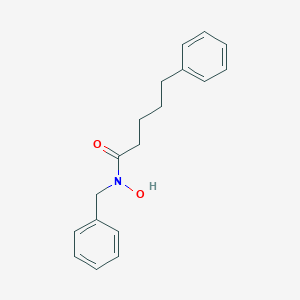
N-benzyl-N-hydroxy-5-phenylpentanamide
Vue d'ensemble
Description
N-benzyl-N-hydroxy-5-phenylpentanamide, also known as BzHPP, is a chemical compound with the molecular formula C18H21NO2 . It has an average mass of 283.365 Da and a monoisotopic mass of 283.157227 Da . It is also known by other names such as Benzenepentanamide, N-hydroxy-N-(phenylmethyl)-, and 5-Phenyl-pentanoic acid benzyl-hydroxy-amide .
Molecular Structure Analysis
The molecular structure of N-benzyl-N-hydroxy-5-phenylpentanamide consists of 18 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The structure is complex, with benzyl and phenyl groups attached to the pentanamide backbone .Physical And Chemical Properties Analysis
The physical and chemical properties of N-benzyl-N-hydroxy-5-phenylpentanamide include an average mass of 283.365 Da and a monoisotopic mass of 283.157227 Da . Unfortunately, specific details such as melting point, boiling point, and density were not found in the web search results.Applications De Recherche Scientifique
Anticonvulsant Activity N-benzyl-N-hydroxy-5-phenylpentanamide (referred to as DL-HEPP in studies) has been observed to exhibit significant anticonvulsant activity. In research conducted by Se et al. (2013), DL-HEPP and its enantiomers showed a broad profile of anticonvulsant activity against pentylenetetrazol-induced seizures, comparable to valproate, a widely used antiepileptic drug (Se et al., 2013).
Role in Tumor Cell Metastasis A study by Chen et al. (1994) explored the role of N-benzyl-N-hydroxy-5-phenylpentanamide in tumor cell metastasis. The compound was used as a selective inhibitor for platelet-type 12-lipoxygenase, suggesting its potential role in inhibiting tumor cell adhesion and lung colonization (Chen et al., 1994).
Synthesis of Chiral Hydroxy Amides The compound has been used in the asymmetric synthesis of chiral hydroxy amides. Hu et al. (2018) conducted a study on the enantioselective catalytic hydrogenation of ketoamides, where N-benzyl-N-hydroxy-5-phenylpentanamide played a crucial role in producing high-purity chiral hydroxy amides (Hu et al., 2018).
Implications in Drug Metabolism The metabolism of L-735,524, a potent HIV-1 protease inhibitor, involves N-benzyl-N-hydroxy-5-phenylpentanamide. A study by Balani et al. (1995) showed that this compound appears as a metabolite in human urine following the administration of L-735,524, indicating its role in the metabolism of specific pharmaceuticals (Balani et al., 1995).
Involvement in Cellular Processes Research by Hagmann and Borgers (1997) indicated that the expression and activity of 12-lipoxygenase in human A431 epidermoid carcinoma cells depend on functional protein tyrosine kinase of the epidermal growth factor receptor (EGF-R). N-benzyl-N-hydroxy-5-phenylpentanamide was used to inhibit 12-LOX activity, demonstrating its utility in cellular process studies (Hagmann & Borgers, 1997).
Propriétés
IUPAC Name |
N-benzyl-N-hydroxy-5-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-18(19(21)15-17-12-5-2-6-13-17)14-8-7-11-16-9-3-1-4-10-16/h1-6,9-10,12-13,21H,7-8,11,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZUASJHVOWCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)N(CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166550 | |
| Record name | N-Benzyl-N-hydroxy-5-phenylpentamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-hydroxy-5-phenylpentanamide | |
CAS RN |
158999-12-3 | |
| Record name | N-Benzyl-N-hydroxy-5-phenylpentamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158999123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-N-hydroxy-5-phenylpentamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



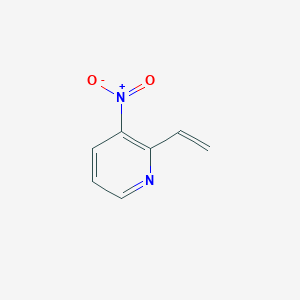
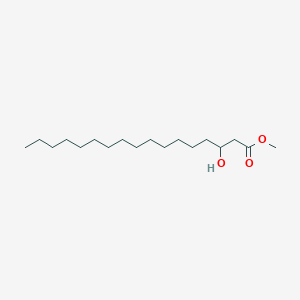
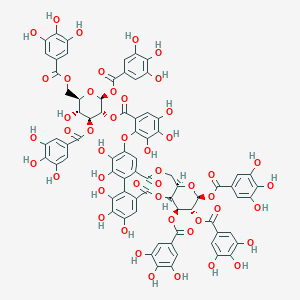
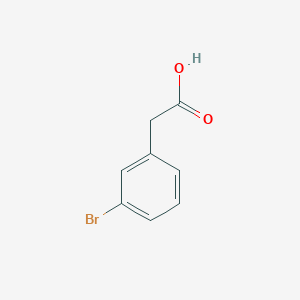
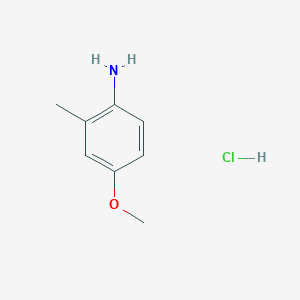
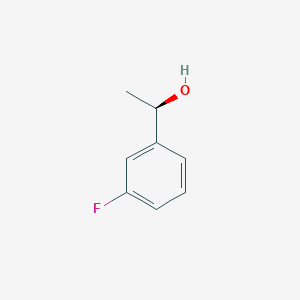
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)
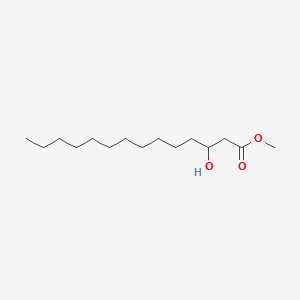
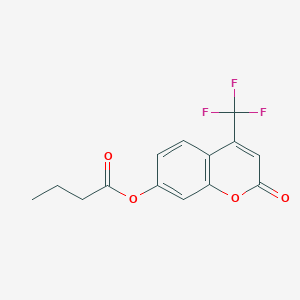
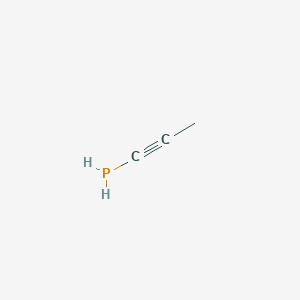
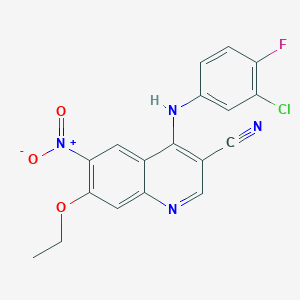
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)
